![molecular formula C11H15NO3 B4743010 methyl [2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B4743010.png)
methyl [2-(2-methoxyphenyl)ethyl]carbamate
Overview
Description
Methyl [2-(2-methoxyphenyl)ethyl]carbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamic acid and is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further linked to a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl [2-(2-methoxyphenyl)ethyl]carbamate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenyl isocyanate with an appropriate alcohol, such as methanol, under controlled conditions. The reaction typically proceeds in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the carbamate linkage .
Another method involves the use of carbamoyl chlorides, which can be reacted with substituted phenols to form the desired carbamate. This one-pot procedure is versatile and efficient, offering an economical route to many carbamate compounds .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps for purification and isolation of the final product to ensure high purity and yield. Industrial production methods are designed to be cost-effective and scalable, allowing for the mass production of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl [2-(2-methoxyphenyl)ethyl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups, such as amines.
Substitution: The methoxy group and the carbamate group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted carbamates with different functional groups .
Scientific Research Applications
Methyl [2-(2-methoxyphenyl)ethyl]carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which methyl [2-(2-methoxyphenyl)ethyl]carbamate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl [2-(2-methoxyphenyl)ethyl]carbamate include other carbamate derivatives, such as:
- Ethyl [2-(2-methoxyphenyl)ethyl]carbamate
- Propyl [2-(2-methoxyphenyl)ethyl]carbamate
- Butyl [2-(2-methoxyphenyl)ethyl]carbamate
Uniqueness
This compound is unique due to its specific structural features, such as the methoxyphenyl group and the carbamate linkage. These features confer distinct chemical and biological properties, making it valuable for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further highlight its uniqueness compared to similar compounds.
Properties
IUPAC Name |
methyl N-[2-(2-methoxyphenyl)ethyl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-6-4-3-5-9(10)7-8-12-11(13)15-2/h3-6H,7-8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMKRLWJFGBWFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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